molecular formula C7H9NO2 B3035567 1,3-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 33207-69-1

1,3-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3035567
CAS No.: 33207-69-1
M. Wt: 139.15 g/mol
InChI Key: SIZRIGSBZPWTOL-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrrole-2-carboxylate decarboxylase, an enzyme involved in the decarboxylation of pyrrole-2-carboxylic acid . This interaction is essential for the conversion of pyrrole-2-carboxylic acid to pyrrole, a key step in various metabolic pathways. Additionally, this compound can bind to certain proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of certain metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylic acid . This reaction is a key step in the biosynthesis of pyrrole derivatives, which are important intermediates in various metabolic processes. The compound also affects metabolic flux and levels of certain metabolites by modulating the activity of metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in various biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby exerting its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpyrrole with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 1,3-dimethylpyrrole using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,3-dimethylpyrrole followed by carboxylation. This process is typically carried out in the presence of a catalyst such as palladium on carbon and under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated or alkylated pyrrole derivatives

Scientific Research Applications

1,3-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrrole-2,5-dicarboxylic acid
  • 1,3-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
  • 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of bioactivity in biological assays.

Properties

IUPAC Name

1,3-dimethylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-4-8(2)6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRIGSBZPWTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33207-69-1
Record name 1,3-dimethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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